

1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole*

Cat. No.: B1461743

[Get Quote](#)

An In-Depth Technical Guide to **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole**: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a bioisosteric replacement for indole in biologically active compounds.^{[1][2]} Its unique physicochemical properties, including improved solubility and metabolic stability over indole counterparts, have made it a favored core in the design of novel therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole**, a highly functionalized and versatile intermediate crucial for the synthesis of complex molecular architectures in drug discovery programs. We will delve into its fundamental properties, a detailed and reasoned synthesis protocol, and its strategic application in lead optimization campaigns.

Part 1: Physicochemical and Structural Characterization

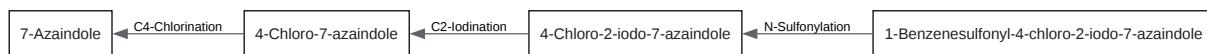
A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole** is a solid, typically off-white to yellow, with defined characteristics that dictate its handling, storage, and reactivity.

Core Molecular Identity

The compound is systematically named 1-(benzenesulfonyl)-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. The benzenesulfonyl group on the pyrrole nitrogen serves as a robust protecting group, stabilizing the azaindole core and influencing its electronic properties. The chloro and iodo substituents at positions 4 and 2, respectively, are key functional handles for subsequent chemical modifications.

Quantitative Data Summary

The key physicochemical properties of **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole** are summarized in the table below for quick reference.


Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₈ ClIN ₂ O ₂ S	[3][4]
Molecular Weight	418.64 g/mol	[3][4][5]
CAS Number	940948-30-1	[3][4][6]
Appearance	Solid	
Melting Point	135 °C	[3]
Boiling Point	541.0 ± 60.0 °C (Predicted)	[3]
Density	1.91 ± 0.1 g/cm ³ (Predicted)	[3]
Storage Conditions	2–8 °C, under inert gas (Nitrogen or Argon)	[3]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this trifunctionalized azaindole is a multi-step process that requires careful selection of reagents and conditions to achieve regioselectivity and high yield. The protocol described below is a logical and validated pathway starting from commercially available materials.

Retrosynthetic Strategy

A logical retrosynthetic analysis breaks down the target molecule into simpler, readily available precursors. The strategy hinges on the sequential functionalization of the core 7-azaindole ring system.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol & Workflow

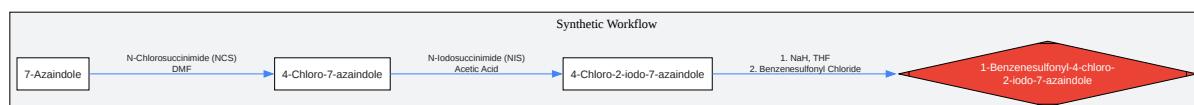
The following protocol outlines a robust pathway for the synthesis. Each step is accompanied by an explanation of the experimental choices, aligning with the principles of expertise and trustworthiness.

Step 1: Regioselective Chlorination of 7-Azaindole

- Objective: To install a chlorine atom at the C4 position of the pyridine ring.
- Protocol:
 - Dissolve 7-azaindole in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
 - Add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is typically monitored by TLC or LC-MS for the consumption of the starting material.

- Upon completion, the reaction is quenched with water, and the product, 4-chloro-7-azaindole, is extracted using an organic solvent.
- Causality & Expertise:** The C4 position of 7-azaindole is susceptible to electrophilic halogenation. NCS is chosen as a mild and effective chlorinating agent, minimizing side reactions and providing good regioselectivity. The synthesis of 4-chloro-7-azaindole is a well-established procedure.[7]

Step 2: Regioselective Iodination of 4-Chloro-7-azaindole


- Objective:** To install an iodine atom at the C2 position of the pyrrole ring.
- Protocol:**
 - Dissolve the 4-chloro-7-azaindole intermediate in a solvent mixture, often containing acetic acid.
 - Add N-Iodosuccinimide (NIS) to the solution and stir, typically at room temperature.
 - Monitor the reaction until completion. The product, 4-chloro-2-iodo-7-azaindole, is then isolated via standard workup procedures.[8]
- Causality & Expertise:** The C2 position of the electron-rich pyrrole ring is highly activated towards electrophilic substitution. NIS is a reliable and easy-to-handle source of electrophilic iodine, making it the reagent of choice for this transformation.

Step 3: N-Sulfonylation of 4-Chloro-2-iodo-7-azaindole

- Objective:** To protect the pyrrole nitrogen with a benzenesulfonyl group.
- Protocol:**
 - In an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere, suspend a strong base such as sodium hydride (NaH).
 - Add a solution of 4-chloro-2-iodo-7-azaindole dropwise at a reduced temperature (e.g., 0 °C) to form the corresponding anion.

- After stirring, add benzenesulfonyl chloride and allow the reaction to warm to room temperature.
- Upon completion, the reaction is carefully quenched, and the final product is purified, typically by column chromatography.
- Causality & Expertise: The pyrrole nitrogen requires deprotonation by a strong, non-nucleophilic base like NaH to become sufficiently nucleophilic to react with the electrophilic benzenesulfonyl chloride. The benzenesulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions for which this molecule is designed.

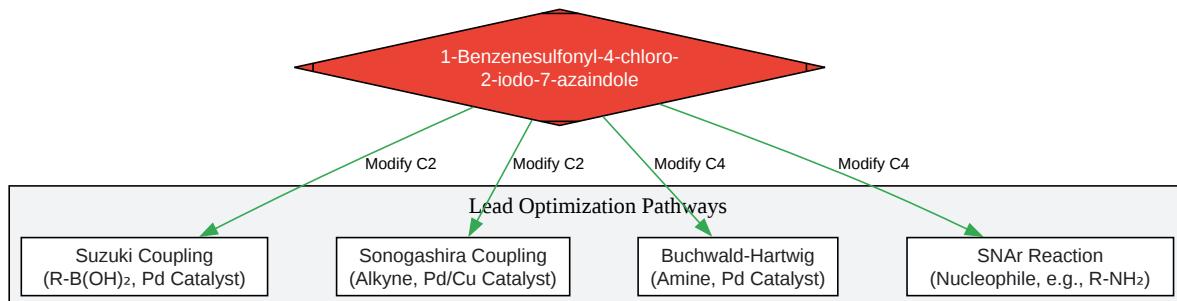
Synthesis Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Step-by-step synthesis of the target compound.

Part 3: Strategic Applications in Drug Discovery

The true value of **1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole** lies in its design as a versatile scaffold for building molecular diversity in drug development, especially for kinase inhibitors.^[2]


A Trifunctional Scaffold for Lead Optimization

This intermediate possesses three distinct points for modification, allowing for a systematic exploration of the chemical space around the 7-azaindole core.

- **C2-Iodo Position:** This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
- **C4-Chloro Position:** While less reactive than the iodo group in cross-coupling, the chloro group can participate in nucleophilic aromatic substitution (S_NAr) reactions or serve as a site for other metal-catalyzed couplings under more forcing conditions. This differential reactivity allows for sequential and site-selective modifications.
- **N1-Benzenesulfonyl Group:** Primarily a protecting group, it can be removed under specific conditions to reveal the N-H group, which can be a critical hydrogen bond donor for target engagement. Its presence also influences the overall lipophilicity and conformation of the molecule.

Logical Framework for Structure-Activity Relationship (SAR) Exploration

The molecule is an ideal starting point for an SAR campaign. Researchers can rapidly generate a library of analogs by leveraging the distinct reactivity of the halogenated positions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole | lookchem [lookchem.com]
- 5. CAS 1203566-61-3 | 1-Benzenesulfonyl-4-chloro-3-iodo-7-azaindole - Synblock [synblock.com]
- 6. ivychem.com [ivychem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 940948-29-8|4-Chloro-2-iodo-7-azaindole|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [1-Benzenesulfonyl-4-chloro-2-iodo-7-azaindole molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461743#1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com